

Application Notes & Protocols: Mass Spectrometry Analysis of Cholesteryl 11,14,17-Eicosatrienoate

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Compound of Interest

Compound Name: Cholesteryl 11,14,17-Eicosatrienoate

Cat. No.: B15546272

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters (CE) are crucial neutral lipids that serve as a storage and transport form of cholesterol within the body. The specific fatty acid esterified to cholesterol can significantly influence its metabolic fate and association with various physiological and pathological processes. **Cholesteryl 11,14,17-eicosatrienoate**, a CE containing a polyunsaturated fatty acid, is of growing interest in lipidomic studies. This document provides detailed protocols for the analysis of **Cholesteryl 11,14,17-Eicosatrienoate** using liquid chromatography-mass spectrometry (LC-MS), offering a robust methodology for its identification and quantification in biological samples.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

A robust lipid extraction is critical for the accurate analysis of cholesteryl esters. The following protocol is a modified Bligh and Dyer method, suitable for various sample types such as plasma, cells, and tissues.

Materials:

- Chloroform (CHCl₃)
- Methanol (MeOH)
- Deionized Water (H₂O)
- Internal Standard (IS): Cholesteryl Heptadecanoate (C17:0) solution (1 mg/mL in chloroform)
- Glass vials with PTFE-lined caps
- Centrifuge
- Nitrogen evaporator

Protocol:

- **Sample Homogenization:** For tissue samples, homogenize approximately 10-20 mg of tissue in 1 mL of cold phosphate-buffered saline (PBS). For cell pellets, resuspend in 1 mL of cold PBS. Plasma samples (100 µL) can be used directly.
- **Internal Standard Spiking:** Add a known amount of the internal standard solution to the homogenized sample. A typical amount is 10 µL of a 1 mg/mL solution, but this should be optimized based on the expected concentration of the analyte.
- **Solvent Addition:** To the 1 mL of sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute.
- **Phase Separation:** Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute.
- **Centrifugation:** Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
- **Lipid Extraction:** Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.

- Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis, such as 9:1 (v/v) methanol:chloroform or isopropanol.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section details the conditions for the separation and detection of **Cholesteryl 11,14,17-Eicosatrienoate**. A reversed-phase chromatography method is presented.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Mass spectrometer (e.g., Triple Quadrupole or QTOF) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
- Mobile Phase A: 80:20:0.1 (v/v/v) Acetonitrile:Water with 0.1% Formic Acid and 10 mM Ammonium Formate
- Mobile Phase B: 90:10:0.1 (v/v/v) Isopropanol:Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: 30-100% B
 - 15-20 min: 100% B
 - 20.1-25 min: 30% B (re-equilibration)

- Flow Rate: 0.3 mL/min
- Column Temperature: 45°C
- Injection Volume: 5 µL

MS Parameters:

- Ionization Mode: Positive ESI or APCI
- Capillary Voltage: 3.5 kV (ESI)
- Source Temperature: 350°C
- Scan Mode: Full Scan (for identification) and Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) (for quantification)
- Collision Energy: Optimized for the specific instrument and analyte, typically ranging from 10-30 eV for fragmentation.

Data Presentation

Predicted Mass and Fragmentation

- Molecular Formula of **Cholesteryl 11,14,17-Eicosatrienoate**: C₄₇H₇₆O₂
- Monoisotopic Mass: 672.5845 g/mol
- Adducts: In positive ion mode, cholesteryl esters are commonly detected as ammonium adducts [M+NH₄]⁺ or sodiated adducts [M+Na]⁺.^{[1][2]}
 - [M+NH₄]⁺: m/z 690.6270
 - [M+Na]⁺: m/z 695.5664
- Characteristic Fragment: A key diagnostic fragment for all cholesteryl esters is the neutral loss of the cholesterol backbone (C₂₇H₄₆), which corresponds to a dehydrated cholesterol ion at m/z 369.35.^{[1][3]} This fragment is produced by the cleavage of the ester bond.

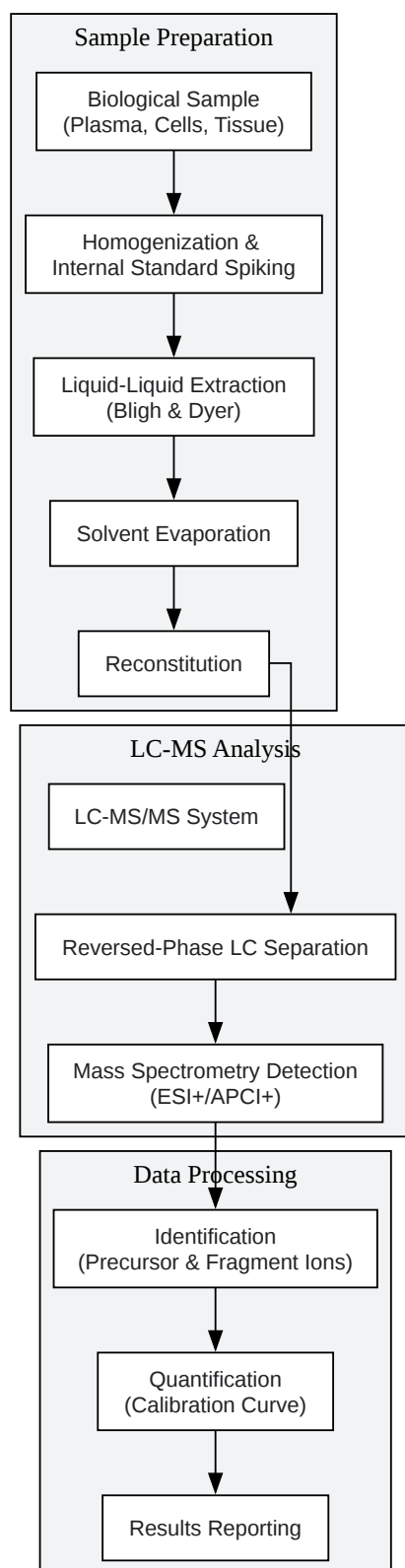
Quantitative Data Summary

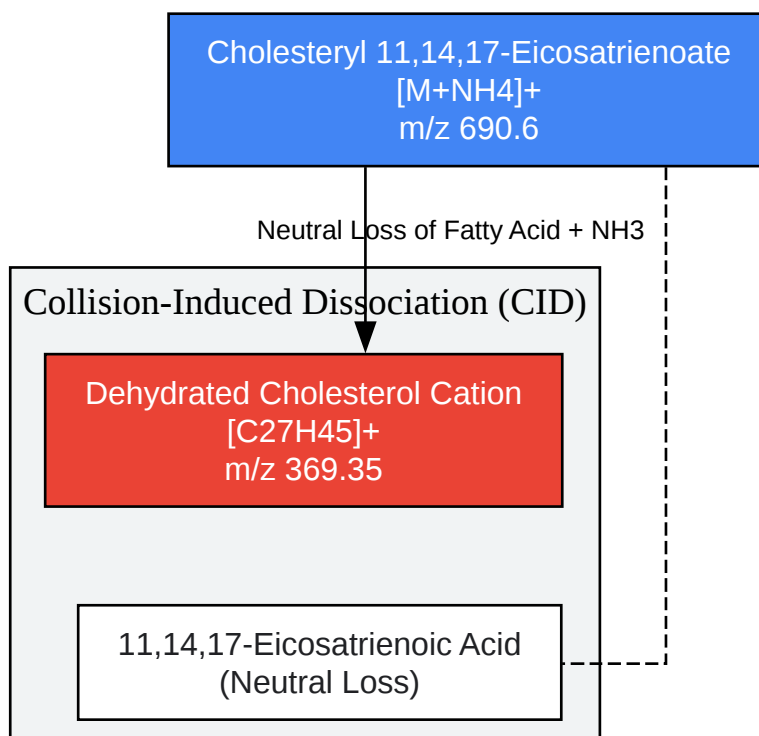
The following table presents representative quantitative data that can be expected from the analysis of cholesteryl esters using the described methods. These values are based on typical performance characteristics for lipidomics assays.

Parameter	Expected Value	Description
Recovery	> 85%	The efficiency of the extraction process from the biological matrix.
Linearity (R^2)	> 0.99	The correlation coefficient for the calibration curve over the desired concentration range.
Lower Limit of Quantification (LLOQ)	1-10 ng/mL	The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Intra-day Precision (%CV)	< 15%	The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%CV)	< 20%	The relative standard deviation of replicate measurements on different days.

Visualizations

Experimental Workflow





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